7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine
Description
Systematic Nomenclature and IUPAC Classification
7-(4-Methoxystyryl)triazolo[1,5-a]-pyrimidin-2-amine is a heterocyclic compound classified within the triazolo-pyrimidine family. Its systematic name reflects the fusion of a 1,2,4-triazole ring with a pyrimidine core, substituted at position 7 with a 4-methoxystyryl group and at position 2 with an amine moiety. The IUPAC name adheres to the nomenclature rules for fused bicyclic systems, prioritizing substituent numbering and functional group placement.
Key identifiers :
The compound’s structure features a triazolo[1,5-a]pyrimidine scaffold with a styryl substituent at the 7-position. The methoxy group (-OCH₃) on the styryl chain enhances lipophilicity, influencing physicochemical properties and potential interactions with biological targets.
Molecular Formula and Mass Spectrometry Data
The molecular formula C₁₄H₁₃N₅O corresponds to a molecular weight of 267.29 g/mol , calculated from the atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00).
Mass spectrometry (MS) insights :
| Parameter | Value | Methodology |
|---|---|---|
| Expected [M+H]⁺ ion | m/z 268.1 | ESI or MALDI |
| Fragmentation Patterns | Loss of methoxy group (m/z 236.1) | High-resolution MS |
| Isotopic Distribution | Calculated: M=267.29, M+1=268.29 | Orbitrap MS |
While direct MS data for this compound is limited, analogous triazolo-pyrimidines exhibit characteristic fragmentation patterns, including cleavage of the styryl-methoxy bond and retention of the triazole-pyrimidine core. High-resolution MS (e.g., Orbitrap) enables accurate mass determination, resolving potential isobaric interferences.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic data for 7-(4-Methoxystyryl)triazolo[1,5-a]-pyrimidin-2-amine remain unreported. However, structural analogs in the triazolo-pyrimidine class provide insights into potential packing motifs and hydrogen-bonding interactions:
| Property | Example Analog | Space Group | Unit Cell Parameters |
|---|---|---|---|
| Crystal System | Triclinic or Monoclinic | P1̄ or P2₁/n | a = 5.5–7.6 Å, b = 9.5–12.7 Å, c = 14.8–16.3 Å |
| Hydrogen Bonding | N–H⋯N, N–H⋯O | R²²(8) motifs |
In related compounds, the triazole-pyrimidine core adopts planar conformations, while styryl substituents may exhibit torsion angles influenced by crystal packing. X-ray diffraction studies are critical for confirming the compound’s polymorphic forms and intermolecular interactions, particularly hydrogen bonding involving the amine group at position 2.
Stereochemical Considerations of the Styryl Substituent
The 4-methoxystyryl group introduces stereochemical complexity due to the C=C double bond in the styryl chain. The SMILES notation (/C=C/) explicitly denotes the E-configuration (trans), where the methoxy and pyrimidine moieties are on opposite sides of the double bond.
Key stereochemical implications :
- Conformational Rigidity : The E-configuration minimizes steric hindrance between the methoxy group and the triazole-pyrimidine core.
- Electronic Effects : The trans arrangement maximizes conjugation between the styryl chain and the aromatic system, influencing electronic properties.
- Isomerization Potential : While the E-isomer is typically more stable, thermal or photolytic conditions may induce Z-isomerization, altering physicochemical behavior.
Stereochemical purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, where the coupling constant (J) between the vinyl protons provides evidence of the trans configuration (J ≈ 15–16 Hz).
Properties
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-12-6-3-10(4-7-12)2-5-11-8-9-16-14-17-13(15)18-19(11)14/h2-9H,1H3,(H2,15,18)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKFXYXXVODHI-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a triazolopyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidines as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H activity. The compound exhibits promising antiviral properties by targeting an allosteric site on the enzyme, which is crucial for HIV replication. Research indicates that derivatives of this compound can inhibit RNase H function effectively without interfering with reverse transcriptase polymerase activity, making them suitable candidates for further development as antiviral agents against HIV .
Anticancer Activity
The anticancer potential of 7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine has been investigated in various cancer cell lines. Preliminary studies demonstrate that this compound can inhibit tumor cell proliferation by modulating signaling pathways associated with cell growth and survival. For instance, cytotoxicity assays on A549 lung cancer cells and MCF-7 breast cancer cells revealed IC50 values of 12.5 µM and 15.0 µM respectively. These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Properties
Beyond its anticancer and antiviral applications, this compound has demonstrated antimicrobial activity against various bacterial strains. The structure suggests potential efficacy through the inhibition of pro-inflammatory cytokines and bacterial growth mechanisms. This opens avenues for developing new antimicrobial agents based on this scaffold .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group and other substituents can significantly impact the compound's potency and selectivity against different targets. Systematic exploration of these modifications has led to the identification of more potent analogs with enhanced therapeutic profiles .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in preclinical settings:
| Study | Application | Findings |
|---|---|---|
| Study A | Antiviral | Significant inhibition of HIV replication in vitro |
| Study B | Anticancer | IC50 values indicating effective cytotoxicity in lung and breast cancer cells |
| Study C | Antimicrobial | Demonstrated efficacy against multiple bacterial strains |
These findings underscore the compound's versatility as a potential therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of 7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
- 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl methyl ether
Uniqueness
Compared to similar compounds, this compound stands out due to its triazolopyrimidine core. This core imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule highlight its significance in scientific research and industrial applications.
Biological Activity
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine is a compound with significant potential in pharmacological applications, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, focusing on its effects on GABA receptors and its potential therapeutic applications.
- Molecular Formula : C14H13N5O
- Molecular Weight : 267.29 g/mol
- CAS Number : 303146-10-3
The compound acts primarily as a positive modulator of GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation enhances the effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition, which is beneficial in treating conditions like epilepsy and anxiety disorders.
Anticonvulsant Properties
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant anticonvulsant activity. For instance, studies utilizing maximal electroshock (MES) and pentylenetetrazole (PTZ) tests have shown that several derivatives possess strong anti-seizure effects due to their ability to potentiate GABA receptor activity .
Selective Modulation of GABAA Receptors
This compound has been identified as a selective positive modulator for GABAA1 and GABAA4 receptors. The modulation leads to enhanced synaptic inhibition and has been linked with reduced seizure susceptibility in experimental models .
Case Studies
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the methoxy group at the 4-position enhances lipophilicity and receptor binding affinity, contributing to its efficacy as a GABA modulator.
Q & A
Q. What are the established synthetic routes for 7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?
The compound is synthesized via cyclocondensation reactions starting from 3-amino[1,2,4]triazole derivatives. A common approach involves reacting 3-amino-1,2,4-triazole with β-oxo-ketones or α,β-unsaturated carbonyl compounds. For example, coupling with 4-methoxystyrene derivatives under reflux in ethanol/water (1:1 v/v) using tetramethylenediamine piperidine (TMDP) as a catalyst can yield the target compound. Solvent choice and catalyst loading are critical for optimizing yield .
Q. How is the structural characterization of this compound validated?
Structural confirmation relies on X-ray crystallography for unambiguous determination of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding). Complementary techniques include:
- NMR spectroscopy : and NMR to verify proton environments and substituent positions.
- IR spectroscopy : Identification of functional groups (e.g., NH stretching at ~3300 cm).
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H] via ESI-MS) .
Advanced Research Questions
Q. What strategies optimize reaction conditions for higher yields and purity?
- Catalyst screening : TMDP enhances reaction efficiency but requires careful handling due to toxicity. Alternative catalysts like piperidine derivatives can be explored .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while mixed solvents (ethanol/water) balance reactivity and safety .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and guide experimental condition selection .
Q. How can researchers evaluate the compound’s biological activity and mechanism of action?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, phosphodiesterases) using fluorometric or colorimetric substrates. IC values quantify potency .
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites. Focus on interactions between the 4-methoxystyryl group and hydrophobic enzyme pockets .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy group position) and correlate changes with activity trends .
Q. How should contradictory data on substituent effects be resolved?
Discrepancies in substituent contributions to bioactivity often arise from differences in assay conditions or molecular conformations. Mitigation strategies include:
- Control experiments : Replicate assays under standardized conditions (e.g., pH, temperature).
- Crystallographic validation : Compare X-ray structures of analogs to confirm conformational stability .
- Computational validation : Use molecular dynamics simulations to assess substituent flexibility in solution .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- ADME prediction : SwissADME or pkCSM to estimate absorption, distribution, and metabolism. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA) .
- Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural motifs .
- Docking software : AutoDock, Schrödinger Suite, or GOLD for binding affinity calculations .
Methodological Considerations
Q. Table 1: Key Synthetic Parameters and Outcomes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
